6-メチルピコリノニトリル

概要

説明

Cianidol, also known as (+)-catechin or (+)-cyanidanol, is an antioxidant flavonoid that occurs naturally in woody plants. It exists in both (+)-catechin and (-)-epicatechin forms. This compound is a polyphenol found in green tea and has been studied for its effects on animal models of hepatitis and in human clinical studies. It is known for its immune-stimulating properties, promoting the activation of macrophages, cytotoxic-T-lymphocytes, and natural killer cells .

科学的研究の応用

Cianidol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antioxidant mechanisms and flavonoid chemistry.

Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: Investigated for its potential therapeutic effects in treating viral hepatitis, cardiovascular diseases, and cancer. It has shown promise in promoting immune responses and protecting against oxidative stress.

Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative.

Safety and Hazards

将来の方向性

準備方法

Synthetic Routes and Reaction Conditions: Cianidol can be synthesized through various methods, including the reduction of flavanone precursors. One common synthetic route involves the reduction of flavanone using sodium borohydride in the presence of methanol. The reaction conditions typically include a temperature range of 0-5°C to ensure the selective reduction of the carbonyl group to a hydroxyl group, resulting in the formation of cianidol .

Industrial Production Methods: Industrial production of cianidol often involves the extraction from natural sources such as green tea leaves. The extraction process includes solvent extraction followed by purification steps like crystallization and chromatography to isolate pure cianidol. The industrial methods focus on maximizing yield and purity while maintaining cost-effectiveness .

化学反応の分析

反応の種類: シアニドールは、以下を含むさまざまな化学反応を起こします。

酸化: シアニドールは、キノンなどの酸化生成物に酸化される可能性があります。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: シアニドールの還元は、ジヒドロフラボノールの生成につながる可能性があります。水素化ホウ素ナトリウムは、これらの反応で使用される一般的な還元剤です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。通常、水溶液またはアルコール溶液中で行われます。

還元: 水素化ホウ素ナトリウム。通常、低温でメタノールまたはエタノール中で行われます。

主要な生成物:

酸化: キノンなどの酸化生成物。

還元: ジヒドロフラボノール。

置換: アセチル誘導体.

4. 科学研究への応用

シアニドールは、広範囲の科学研究への応用があります。

作用機序

シアニドールは、主にその抗酸化特性を通じて効果を発揮します。それはフリーラジカルと活性酸素種をスカベンジし、それによって細胞を酸化損傷から保護します。この化合物は、炎症と免疫応答に関与するさまざまなシグナル伝達経路も調節します。主要な分子標的には、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)とミトゲン活性化プロテインキナーゼ(MAPKs)があります。 これらの経路を阻害することにより、シアニドールは炎症を軽減し、細胞の健康を促進します .

類似化合物:

(-)-エピカテキン: 抗酸化特性が類似したもう1つのカテキン形式。

ケルセチン: 強力な抗酸化作用と抗炎症作用を持つフラボノイド。

レスベラトロール: 赤ワインに含まれるポリフェノールで、心血管の利点で知られています。

比較: シアニドールは、(+)-カテキンと(-)-エピカテキンの両方としての二重の役割でユニークです。この二重性は、他のフラボノイドと比較して、より幅広い生物学的活性を発揮することを可能にします。 ケルセチンとレスベラトロールも強力な抗酸化剤ですが、シアニドールの免疫刺激特性とウイルス性肝炎に対する特異的な効果は、それを際立たせています .

類似化合物との比較

(-)-Epicatechin: Another form of catechin with similar antioxidant properties.

Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.

Resveratrol: A polyphenol found in red wine, known for its cardiovascular benefits.

Comparison: Cianidol is unique due to its dual role as both (+)-catechin and (-)-epicatechin. This duality allows it to exhibit a broader range of biological activities compared to other flavonoids. While quercetin and resveratrol are also potent antioxidants, cianidol’s immune-stimulating properties and specific effects on viral hepatitis make it distinct .

特性

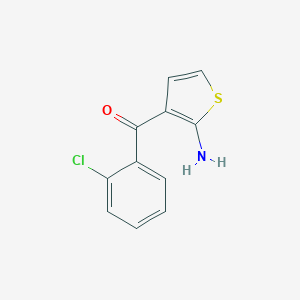

IUPAC Name |

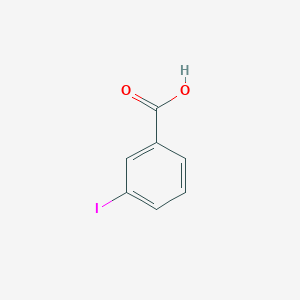

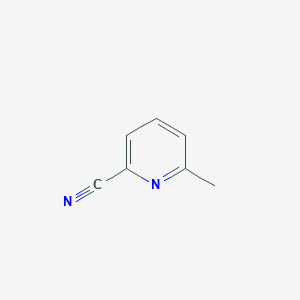

6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMADFEQMYFNYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167284 | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-75-3 | |

| Record name | 6-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-cyano-6-methylpyridine synthesized?

A: 2-Cyano-6-methylpyridine can be synthesized through several methods. One approach involves the reaction of 2-picoline-1-oxide with dimethyl sulfate, followed by treatment with hydrogen cyanide. This process yields 2-cyano-6-methylpyridine as the main product, along with 4-cyano-2-methylpyridine as a byproduct. [] Another method utilizes the vapor-phase ammoxidation of 2,6-lutidine over a chromium oxide-aluminum oxide catalyst at high temperatures. This reaction selectively produces 2-cyano-6-methylpyridine at low conversion rates. []

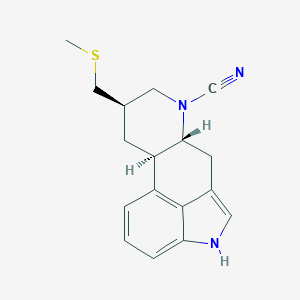

Q2: What are the applications of 2-cyano-6-methylpyridine in organic synthesis?

A: 2-Cyano-6-methylpyridine serves as a versatile building block in organic synthesis. It acts as a precursor for synthesizing chiral ligands, specifically oxazolines, used in asymmetric catalytic reactions. [, ] For instance, reacting 2-cyano-6-methylpyridine with (R)-phenylglycinol in the presence of a zinc chloride catalyst yields a chiral oxazoline ligand. [] Similarly, reacting it with tert-leucinol under similar conditions produces another valuable chiral oxazoline ligand. [] These chiral ligands play a crucial role in enantioselective synthesis, enabling the production of enantiomerically pure compounds with specific biological activities.

Q3: Are there any challenges or limitations associated with using 2-cyano-6-methylpyridine in synthesis?

A: While 2-cyano-6-methylpyridine offers versatility, certain considerations arise in its application. One potential challenge lies in controlling regioselectivity during reactions, particularly when aiming for specific substitution patterns on the pyridine ring. For instance, the vapor-phase ammoxidation of 2,4-lutidine produces a mixture of 2-cyano-4-methylpyridine and 4-cyano-2-methylpyridine. [] This lack of regioselectivity necessitates careful optimization of reaction conditions or the use of alternative synthetic routes to achieve the desired product selectively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B28708.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)

![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)

![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)

![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)